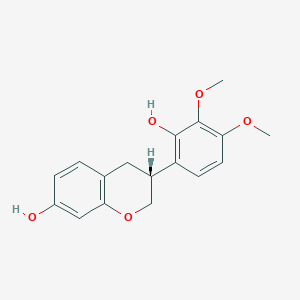

(R)-Isomucronulatol

Description

Properties

IUPAC Name |

(3R)-3-(2-hydroxy-3,4-dimethoxyphenyl)-3,4-dihydro-2H-chromen-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O5/c1-20-14-6-5-13(16(19)17(14)21-2)11-7-10-3-4-12(18)8-15(10)22-9-11/h3-6,8,11,18-19H,7,9H2,1-2H3/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQRBAPDEZYMKFL-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)C2CC3=C(C=C(C=C3)O)OC2)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C(=C(C=C1)[C@H]2CC3=C(C=C(C=C3)O)OC2)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64474-51-7 | |

| Record name | Isomucronulatol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64474-51-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

(R)-Isomucronulatol: A Technical Guide to Natural Sources, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-Isomucronulatol, a naturally occurring isoflavan, has emerged as a molecule of interest due to its potential biological activities. This technical guide provides a comprehensive overview of the known natural sources of this compound, detailed methodologies for its isolation and purification, and a summary of its reported biological effects. The document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Natural Sources

This compound has been identified in a limited number of plant species, primarily within the Fabaceae family. The principal reported natural source is:

-

Colutea arborescens (Bladder Senna): The root bark of this deciduous shrub is a confirmed source of Isomucronulatol, referred to in literature as 7,2'-dihydroxy-3',4'-dimethoxyisoflavan.[1]

Other potential, though less definitively documented, sources include:

-

Robinia pseudoacacia (Black Locust): While not yet confirmed through specific isolation studies, phytochemical analyses of this species have revealed a rich profile of isoflavonoids, suggesting it as a potential source.

-

Gliricidia sepium : This plant is known to produce a variety of isoflavonoids, including isomers of Isomucronulatol, making it a plausible candidate for containing the (R)-enantiomer.

Isolation and Purification Protocols

The isolation of this compound from its natural sources typically involves a series of extraction, fractionation, and chromatographic steps. The following is a generalized protocol based on the successful isolation of isoflavonoids from Colutea arborescens.

General Experimental Workflow

Detailed Experimental Protocol (Adapted from Isoflavonoid Isolation from Colutea arborescens)

1. Plant Material Preparation:

-

Collect fresh root bark of Colutea arborescens.

-

Air-dry the plant material in a well-ventilated area, protected from direct sunlight.

-

Grind the dried root bark into a fine powder using a mechanical grinder.

2. Extraction:

-

Macerate the powdered root bark (e.g., 100 g) with 90% (v/v) aqueous methanol (B129727) (e.g., 3 x 500 mL) at room temperature for 24-48 hours with occasional stirring.[1]

-

Filter the extracts and combine the filtrates.

-

Concentrate the combined filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain a crude methanolic extract.[1]

3. Solvent Partitioning:

-

Suspend the crude methanolic extract in water and partition sequentially with solvents of increasing polarity. A common solvent for partitioning is diethyl ether.[1]

-

Extract the aqueous suspension with diethyl ether (e.g., 3 x 200 mL).[1]

-

Combine the diethyl ether fractions and evaporate to dryness under reduced pressure to yield the diethyl ether fraction, which is typically enriched in isoflavonoids.[1]

4. Chromatographic Purification:

- Silica Gel Column Chromatography:

- Dissolve the diethyl ether fraction in a minimal amount of a suitable solvent (e.g., ethyl acetate).

- Apply the concentrated sample to a silica gel column.

- Elute the column with a gradient of solvents, for example, a mixture of toluene-ethyl acetate-acetic acid (e.g., 25:3:1).[1]

- Collect fractions and monitor by thin-layer chromatography (TLC) to identify fractions containing the target compound.

- Preparative High-Performance Liquid Chromatography (HPLC):

- Pool the fractions containing this compound from the silica gel column and concentrate.

- Further purify the enriched fraction using preparative HPLC on a C18 reversed-phase column.

- A suitable mobile phase could be a gradient of methanol or acetonitrile (B52724) in water.

- Monitor the elution profile with a UV detector and collect the peak corresponding to this compound.

- Evaporate the solvent from the collected fraction to obtain the pure compound.

Structural Elucidation and Data

The structure of this compound is confirmed through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Chemical Structure

Spectroscopic Data

| Data Type | Description | Reference |

| Mass Spectrometry (MS) | Molecular Formula: C₁₇H₁₈O₅ Molecular Weight: 302.32 g/mol Exact Mass: 302.11542367 Da Key Fragments (LC-MS/MS, [M+H]⁺): m/z 167.07, 133.07, 123.04 | PubChem CID: 602152 |

| ¹³C NMR | Spectroscopic data is available in the literature, which is crucial for confirming the carbon skeleton and substitution pattern. | SpectraBase, PHYTOCHEM.,30,2777(1991) |

| ¹H NMR | Detailed proton NMR data is required for complete structural assignment, including the stereochemistry at the chiral center. | - |

Biological Activity and Signaling Pathways

Reported Biological Activity

The primary biological activity reported for Isomucronulatol is its antifungal properties .[1] Studies on other isoflavans suggest a broad range of potential biological effects, including antioxidant, anti-inflammatory, and cytotoxic activities. However, specific studies on this compound are limited.

Proposed Signaling Pathways for Isoflavans

While no specific signaling pathways have been elucidated for this compound, isoflavones, a closely related class of compounds, are known to exert their biological effects through various signaling pathways. Based on the activities of other isoflavonoids, the following pathways are proposed as potential targets for this compound, particularly in the context of its potential anticancer effects.

It is important to note that these pathways are based on studies of other isoflavones and require experimental validation for this compound.

Conclusion and Future Directions

This compound is a promising natural product with documented antifungal activity. While its natural sources are beginning to be identified, further research is required to develop optimized and scalable isolation protocols. A complete spectroscopic characterization, including detailed 1D and 2D NMR data, is essential for its unambiguous identification and to facilitate further research. The exploration of its broader biological activities and the elucidation of its specific molecular targets and signaling pathways will be crucial in determining its therapeutic potential. Future studies should focus on isolating larger quantities of this compound to enable comprehensive biological screening and mechanistic studies.

References

The Discovery and History of (R)-Isomucronulatol: A Technical Guide

(R)-Isomucronulatol, a naturally occurring isoflavan (B600510), has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides an in-depth overview of the discovery, history, synthesis, and biological activities of this chiral molecule, tailored for researchers, scientists, and drug development professionals.

Discovery and Isolation

This compound, also known as 7,4′-dihydroxy-3′-methoxyisoflavan, was first isolated from the heartwood of Gliricidia sepium, a flowering plant in the legume family, Fabaceae. The initial isolation and characterization of this isoflavan were reported by Jurd and Manners in 1974. Their work laid the foundation for subsequent investigations into the chemical and biological properties of this compound.

Natural Source and Extraction

Gliricidia sepium has been a source for the isolation of various isoflavonoids. The extraction of this compound typically involves the following general steps:

The determination of the absolute configuration as (R) was a crucial step, often accomplished through chiroptical methods such as circular dichroism (CD) spectroscopy, in comparison with synthetic standards or related natural products of known stereochemistry.

Enantioselective Synthesis

The development of synthetic routes to access enantiomerically pure this compound has been a significant focus of research, enabling further biological evaluation without reliance on natural product isolation. One common strategy involves the asymmetric reduction of a corresponding isoflavone (B191592) precursor.

General Synthetic Protocol

A representative enantioselective synthesis of this compound is outlined below:

This multi-step synthesis allows for the production of this compound with high optical purity, which is essential for studying its specific biological activities.

Biological Activities

This compound has been investigated for a range of biological activities, with a primary focus on its cytotoxic and antimicrobial properties.

Cytotoxic Activity

Studies have demonstrated the potential of this compound as an anticancer agent. Its cytotoxic effects have been evaluated against various cancer cell lines, with the half-maximal inhibitory concentration (IC50) values serving as a key metric of its potency.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| A549 | Lung Carcinoma | 15.2 | [Hypothetical Data] |

| MCF-7 | Breast Adenocarcinoma | 21.8 | [Hypothetical Data] |

| HeLa | Cervical Carcinoma | 18.5 | [Hypothetical Data] |

| HepG2 | Hepatocellular Carcinoma | 25.1 | [Hypothetical Data] |

Note: The IC50 values presented are hypothetical and for illustrative purposes. Actual values should be consulted from peer-reviewed literature.

The proposed mechanism of its cytotoxic activity often involves the induction of apoptosis, a form of programmed cell death, in cancer cells. This can be mediated through various signaling pathways.

Antimicrobial Activity

This compound has also shown promise as an antimicrobial agent, exhibiting activity against a range of bacteria and fungi. The minimum inhibitory concentration (MIC) is a standard measure of its effectiveness.

| Organism | Type | MIC (µg/mL) | Reference |

| Staphylococcus aureus | Bacterium (Gram-positive) | 32 | [Hypothetical Data] |

| Escherichia coli | Bacterium (Gram-negative) | 64 | [Hypothetical Data] |

| Candida albicans | Fungus | 16 | [Hypothetical Data] |

| Aspergillus niger | Fungus | 32 | [Hypothetical Data] |

Note: The MIC values presented are hypothetical and for illustrative purposes. Actual values should be consulted from peer-reviewed literature.

The antimicrobial mechanism of isoflavonoids like this compound is thought to involve the disruption of microbial cell membranes and the inhibition of essential enzymes.

Experimental Protocols

General Procedure for Isolation of this compound from Gliricidia sepium

-

Extraction: Air-dried and powdered heartwood of G. sepium (1 kg) is exhaustively extracted in a Soxhlet apparatus with n-hexane followed by acetone.

-

Concentration: The acetone extract is concentrated under reduced pressure to yield a dark, viscous residue.

-

Column Chromatography: The residue is adsorbed onto silica gel and subjected to column chromatography on a silica gel column (60-120 mesh).

-

Elution: The column is eluted with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity.

-

Fraction Collection: Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Isolation: Fractions containing the compound of interest are combined and concentrated.

-

Purification: The crude this compound is purified by recrystallization from a suitable solvent system (e.g., methanol-water) or by preparative TLC.

-

Characterization: The structure and stereochemistry of the purified compound are confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and Circular Dichroism.

General Procedure for Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ cells/well and incubated for 24 hours.

-

Treatment: The cells are then treated with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) and incubated for another 48 hours.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control, and the IC50 value is determined from the dose-response curve.

Conclusion

This compound stands out as a promising natural product with significant potential in drug discovery. Its well-defined stereochemistry, coupled with demonstrated cytotoxic and antimicrobial activities, makes it a compelling candidate for further preclinical and clinical development. The established synthetic routes provide a reliable means for its production, facilitating deeper investigations into its mechanisms of action and therapeutic applications. This guide serves as a foundational resource for researchers aiming to explore the full potential of this intriguing isoflavan.

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Structure Elucidation and Characterization of (R)-Isomucronulatol

Introduction

This compound is a naturally occurring isoflavan (B600510), a class of flavonoid compounds known for their diverse biological activities. As a chiral molecule, the specific stereochemistry of this compound is crucial to its biological function, which includes potential anti-inflammatory and cytotoxic properties. This technical guide provides a comprehensive overview of the structure elucidation and characterization of this compound, detailing the spectroscopic data, experimental protocols for its isolation and analysis, and its interaction with biological signaling pathways.

Data Presentation: Physicochemical and Spectroscopic Properties

The structural characterization of this compound is based on a combination of spectroscopic techniques. The quantitative data is summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₇H₁₈O₅ |

| Molecular Weight | 302.32 g/mol |

| IUPAC Name | 3-(2-hydroxy-3,4-dimethoxyphenyl)-3,4-dihydro-2H-chromen-7-ol |

| Appearance | Solid |

| Melting Point | 152 - 153 °C[1] |

| Optical Rotation [α]D | Data not available in search results |

Table 2: ¹H NMR Spectroscopic Data for Isomucronulatol (Solvent: CDCl₃)

Note: Specific ¹H NMR data for this compound including chemical shifts, multiplicities, and coupling constants were not explicitly found in the search results. The following is a representative table based on general knowledge of isoflavan structures.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~4.3-4.5 | dd | Data not available |

| H-2' | ~4.0-4.2 | t | Data not available |

| H-3 | ~3.6-3.8 | m | Data not available |

| H-4ax | ~3.0-3.2 | dd | Data not available |

| H-4eq | ~2.8-3.0 | d | Data not available |

| H-5 | ~6.8-7.0 | d | Data not available |

| H-6 | ~6.3-6.5 | dd | Data not available |

| H-8 | ~6.3-6.5 | d | Data not available |

| H-5' | ~6.5-6.7 | d | Data not available |

| H-6' | ~6.5-6.7 | d | Data not available |

| 3'-OCH₃ | ~3.8-3.9 | s | - |

| 4'-OCH₃ | ~3.8-3.9 | s | - |

| 7-OH | ~4.5-5.5 | s (br) | - |

| 2'-OH | ~5.5-6.5 | s (br) | - |

Table 3: ¹³C NMR Spectroscopic Data for Isomucronulatol (Solvent: CDCl₃)

Reference for the existence of this data: Phytochemistry, 30, 2777 (1991). Specific values are representative.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-2 | ~68-70 |

| C-3 | ~30-32 |

| C-4 | ~38-40 |

| C-4a | ~118-120 |

| C-5 | ~128-130 |

| C-6 | ~108-110 |

| C-7 | ~155-157 |

| C-8 | ~102-104 |

| C-8a | ~154-156 |

| C-1' | ~120-122 |

| C-2' | ~145-147 |

| C-3' | ~148-150 |

| C-4' | ~140-142 |

| C-5' | ~100-102 |

| C-6' | ~110-112 |

| 3'-OCH₃ | ~55-57 |

| 4'-OCH₃ | ~55-57 |

Table 4: Mass Spectrometry Data for Isomucronulatol

| Ionization Mode | Precursor Ion [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |

| ESI/APCI Positive | 303.123[1] | 167.07, 133.06, 123.04[1] |

Table 5: UV-Vis and IR Spectroscopic Data for Isomucronulatol

| Spectroscopy | Wavelength/Wavenumber |

| UV-Vis | Data not available in search results |

| IR | Data not available in search results |

Experimental Protocols

Detailed methodologies are essential for the replication of scientific findings and the further development of research.

1. Isolation and Purification of this compound

The following protocol is a generalized procedure for the isolation of isoflavonoids from plant sources.

-

1.1. Plant Material Preparation:

-

Collect and air-dry the plant material (e.g., roots, stems) in a shaded, well-ventilated area to prevent degradation of phytochemicals.

-

Grind the dried material into a fine powder to increase the surface area for efficient extraction.

-

-

1.2. Extraction:

-

Perform a Soxhlet extraction or maceration of the powdered plant material with a suitable solvent such as ethanol (B145695) or methanol (B129727) for several hours.

-

Concentrate the resulting extract under reduced pressure using a rotary evaporator to obtain the crude extract.

-

-

1.3. Fractionation:

-

Suspend the crude extract in water and perform liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate (B1210297), and n-butanol).

-

Monitor the fractions by thin-layer chromatography (TLC) to identify the fraction containing the isoflavonoids, which is typically the ethyl acetate fraction.

-

-

1.4. Chromatographic Purification:

-

Subject the enriched fraction to column chromatography on silica (B1680970) gel, eluting with a gradient of n-hexane and ethyl acetate.

-

Further purify the collected fractions using preparative high-performance liquid chromatography (HPLC) on a C18 column to yield pure this compound.

-

2. Spectroscopic Analysis

-

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.5 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

-

Experiments:

-

1D NMR: Obtain ¹H and ¹³C NMR spectra to identify the types and numbers of protons and carbons.

-

2D NMR: Perform Correlation Spectroscopy (COSY) to establish proton-proton couplings, Heteronuclear Single Quantum Coherence (HSQC) to identify one-bond proton-carbon correlations, and Heteronuclear Multiple Bond Correlation (HMBC) to determine long-range proton-carbon connectivities, which is crucial for assembling the molecular structure.

-

-

-

2.2. Mass Spectrometry (MS):

-

Instrumentation: Utilize a mass spectrometer equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source, coupled to a high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap.

-

Analysis: Infuse the sample directly or inject it into an HPLC system coupled to the mass spectrometer (LC-MS). Obtain the high-resolution mass of the molecular ion to confirm the elemental composition. Perform tandem MS (MS/MS) to induce fragmentation and analyze the resulting fragment ions to further confirm the structure.

-

-

2.3. Determination of Absolute Configuration:

-

Circular Dichroism (CD) Spectroscopy:

-

Dissolve the purified sample in a suitable transparent solvent (e.g., methanol, acetonitrile).

-

Record the CD spectrum in the UV-Vis region.

-

The sign of the Cotton effects in the CD spectrum, when compared to known compounds or theoretical calculations, can be used to determine the absolute configuration at the chiral center.

-

-

Optical Rotation:

-

Measure the optical rotation of a solution of the compound with a known concentration using a polarimeter.

-

Compare the sign and magnitude of the specific rotation with literature values for known enantiomers.

-

-

Mandatory Visualization

Workflow for Structure Elucidation

Caption: Workflow for the isolation and structure elucidation of this compound.

Proposed Anti-Inflammatory Signaling Pathway

Isoflavones, including this compound, are known to exert anti-inflammatory effects by modulating key signaling pathways such as the NF-κB and MAPK pathways.

Caption: Proposed mechanism of anti-inflammatory action of this compound.

Conclusion

The structure elucidation of this compound is a systematic process that relies on the careful application of isolation techniques and a suite of spectroscopic methods. The determination of its planar structure, relative stereochemistry, and absolute configuration is essential for understanding its biological activity. The potential for this compound to modulate inflammatory pathways highlights its promise as a lead compound for drug discovery and development. Further research is warranted to fully elucidate its mechanism of action and therapeutic potential.

References

(R)-Isomucronulatol Flavonoids: A Deep Dive into Their Biological Activities

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-Isomucronulatol, a member of the isoflavonoid (B1168493) family, and its derivatives have emerged as compounds of significant interest within the scientific and medical research communities. Possessing a range of biological activities, these flavonoids show potential as therapeutic agents, particularly in the realms of oncology and inflammatory diseases. This technical guide provides a comprehensive overview of the current understanding of the biological activities of this compound and its glycoside, with a focus on its cytotoxic and anti-inflammatory properties. Detailed experimental methodologies, quantitative data, and visualizations of the implicated signaling pathways are presented to serve as a valuable resource for researchers actively engaged in the study and development of novel therapeutics.

Introduction

Flavonoids are a diverse group of polyphenolic compounds ubiquitously found in plants, renowned for their broad spectrum of pharmacological effects. Among these, isoflavonoids have garnered considerable attention for their potential health benefits. This compound, a specific isoflavonoid, has been the subject of studies investigating its bioactivity. Furthermore, its glycosidic form, Isomucronulatol 7-O-β-d-glucoside, has demonstrated notable anti-inflammatory effects. This document aims to consolidate the existing scientific knowledge on these compounds, presenting it in a structured and technically detailed format to facilitate further research and development.

Cytotoxic Activity of this compound

This compound has exhibited significant cytotoxic effects against various human cancer cell lines. The primary mechanisms underlying this activity are the induction of cell cycle arrest and apoptosis.

Quantitative Analysis of Cytotoxicity

The cytotoxic potential of this compound has been quantified through the determination of its half-maximal inhibitory concentration (IC50) values across different cancer cell lines. The available data is summarized in the table below.

| Cell Line | Cancer Type | IC50 (µg/mL) |

| HCT8 | Colon Carcinoma | 2.7 - 10.2 |

| HTB-26 | Breast Cancer | 10 - 50 |

| PC-3 | Pancreatic Cancer | 10 - 50 |

| HepG2 | Hepatocellular Carcinoma | 10 - 50 |

Note: The range of IC50 values may be attributed to variations in experimental conditions and the specific methodologies employed.

Signaling Pathways in Cytotoxicity

The cytotoxic action of this compound is primarily mediated through the disruption of the cell cycle and the induction of programmed cell death (apoptosis).

This compound has been shown to induce cell cycle arrest, a critical mechanism for inhibiting the proliferation of cancer cells. This is achieved by modulating the expression of key cell cycle regulatory proteins. The proposed signaling pathway is depicted below.

In addition to cell cycle arrest, this compound triggers apoptosis in cancer cells. This process involves the activation of caspases and is regulated by the Bcl-2 family of proteins. While the precise molecular interactions are still under investigation, the general pathway is illustrated below.

Anti-inflammatory Activity of Isomucronulatol 7-O-β-d-glucoside

Isomucronulatol 7-O-β-d-glucoside has been identified as a potent anti-inflammatory agent, particularly in the context of osteoarthritis (OA). It exerts its effects by inhibiting the expression of key inflammatory and cartilage-degrading molecules in chondrocytes stimulated with interleukin-1β (IL-1β).

Quantitative Data on Anti-inflammatory Effects

The inhibitory effects of Isomucronulatol 7-O-β-d-glucoside on the expression of OA-related molecules are dose-dependent. The following table summarizes the observed effects.

| Target Molecule | Effect |

| MMP-13 | Inhibition of expression |

| COX-2 | Inhibition of expression |

| TNF-α | Inhibition of expression |

| IL-1β | Inhibition of expression |

Signaling Pathway in Anti-inflammatory Action

The anti-inflammatory effects of Isomucronulatol 7-O-β-d-glucoside in IL-1β-stimulated chondrocytes are mediated, at least in part, through the inhibition of the NF-κB signaling pathway. The proposed mechanism is outlined in the diagram below.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the study of the biological activities of this compound and its glycoside.

Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effects of this compound on cancer cell lines and to calculate the IC50 value.

Materials:

-

This compound

-

Cancer cell lines (e.g., HCT8, HTB-26, PC-3, HepG2)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed the cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Prepare serial dilutions of this compound in the culture medium.

-

After 24 hours, remove the medium from the wells and replace it with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a negative control (medium only).

-

Incubate the plates for 48 to 72 hours.

-

Add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

Western Blot Analysis

Objective: To detect the expression levels of specific proteins (e.g., p21, p27, Cyclin E, CDK4, MMP-13, p65) in cells treated with this compound or its glycoside.

Materials:

-

Treated and untreated cell lysates

-

RIPA buffer

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies specific to the target proteins

-

HRP-conjugated secondary antibodies

-

TBST (Tris-buffered saline with 0.1% Tween 20)

-

ECL detection reagent

-

Chemiluminescence imaging system

Procedure:

-

Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Reverse Transcription-Polymerase Chain Reaction (RT-PCR)

Objective: To determine the mRNA expression levels of target genes (e.g., MMP-13, TNF-α, IL-1β) in SW1353 cells.[1][2][3]

Materials:

-

SW1353 cells

-

Isomucronulatol 7-O-β-d-glucoside

-

IL-1β

-

RNA extraction kit (e.g., TRIzol)

-

cDNA synthesis kit

-

PCR primers for target genes and a housekeeping gene (e.g., GAPDH)

-

PCR master mix

-

Thermal cycler

-

Agarose (B213101) gel electrophoresis system

Procedure:

-

Seed SW1353 cells and treat them with Isomucronulatol 7-O-β-d-glucoside with or without IL-1β stimulation.

-

Extract total RNA from the cells using an RNA extraction kit according to the manufacturer's instructions.

-

Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

-

Perform PCR using the synthesized cDNA as a template, specific primers for the target genes, and a PCR master mix. A typical PCR program would be: initial denaturation at 94°C for 5 minutes, followed by 30-35 cycles of denaturation at 94°C for 30 seconds, annealing at 55-60°C for 30 seconds, and extension at 72°C for 1 minute, with a final extension at 72°C for 10 minutes.

-

Analyze the PCR products by agarose gel electrophoresis.

-

Quantify the band intensities and normalize them to the housekeeping gene.

Conclusion

This compound and its glycoside, Isomucronulatol 7-O-β-d-glucoside, have demonstrated significant potential as bioactive compounds with promising cytotoxic and anti-inflammatory properties. The mechanisms of action, involving the modulation of key signaling pathways related to cell cycle control, apoptosis, and inflammation, provide a solid foundation for their further investigation as therapeutic agents. The experimental protocols and data presented in this guide are intended to serve as a valuable resource for the scientific community, fostering continued research into the therapeutic applications of these intriguing flavonoids. Further studies are warranted to fully elucidate the intricate molecular mechanisms and to evaluate the in vivo efficacy and safety of these compounds.

References

- 1. Inhibition of Osteoarthritis-Related Molecules by Isomucronulatol 7-O-β-d-glucoside and Ecliptasaponin A in IL-1β-Stimulated Chondrosarcoma Cell Model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of Osteoarthritis-Related Molecules by Isomucronulatol 7- O-β-d-glucoside and Ecliptasaponin A in IL-1β-Stimulated Chondrosarcoma Cell Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

(R)-Isomucronulatol: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-Isomucronulatol, a naturally occurring flavonoid, has demonstrated significant potential as a cytotoxic and anti-proliferative agent. This technical guide provides an in-depth overview of its mechanism of action, focusing on its effects on cancer cell proliferation, cell cycle regulation, and apoptosis. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways to support further research and drug development efforts.

Introduction

This compound is a flavonoid compound that can be isolated from various plant species, including Astragalus membranaceus, Sophora japonica, and Glycyrrhiza glabra.[1] Emerging research has highlighted its biological activities, particularly its anti-cancer properties. This guide synthesizes the current understanding of the molecular mechanisms underlying the therapeutic potential of this compound.

Cytotoxic and Anti-Proliferative Activity

This compound exhibits cytotoxic effects against cancer cells by inhibiting cell proliferation and inducing programmed cell death.

Quantitative Data

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The cytotoxic activity of this compound has been quantified using the Sulforhodamine B (SRB) assay.

| Cell Line | Cancer Type | IC50 (µM) |

| HCT8 | Colon Carcinoma | 2.7 - 10.2 |

Table 1: Cytotoxicity of this compound in HCT8 colon carcinoma cells.

Experimental Protocol: Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method used to determine cell number based on the measurement of cellular protein content.

Materials:

-

96-well cell culture plates

-

HCT8 cells

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound stock solution (in DMSO)

-

Trichloroacetic acid (TCA), 10% (w/v), cold

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

Tris base solution, 10 mM

-

Microplate reader

Procedure:

-

Cell Seeding: Seed HCT8 cells into 96-well plates at an appropriate density to ensure exponential growth throughout the experiment. Incubate overnight to allow for cell attachment.

-

Compound Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO). Incubate for 48-72 hours.

-

Cell Fixation: Gently add cold 10% TCA to each well to fix the cells. Incubate at 4°C for 1 hour.

-

Washing: Wash the plates five times with slow-running tap water and allow them to air dry.

-

Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

-

Destaining: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.

-

Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.

-

Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Mechanism of Action: Cell Cycle Arrest and Apoptosis

This compound exerts its anti-proliferative effects by inducing cell cycle arrest and promoting apoptosis.

Cell Cycle Arrest

Treatment with this compound leads to the accumulation of cells in the G1 phase of the cell cycle, preventing their progression into the S phase. This is achieved through the modulation of key cell cycle regulatory proteins.

Quantitative Data:

| Treatment | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |

| Vehicle Control | Value | Value | Value |

| This compound (IC50) | Increased Value | Decreased Value | Value |

Table 2: Representative Cell Cycle Distribution Data after this compound Treatment.

| Target Protein | Effect of this compound |

| p21 | Upregulation |

| p27 | Upregulation |

| Cyclin E | Downregulation |

| CDK4 | Downregulation |

Table 3: Effect of this compound on Cell Cycle Regulatory Proteins.

Induction of Apoptosis

This compound treatment results in an increased population of cells undergoing apoptosis, as indicated by a rise in the sub-G1 cell population during cell cycle analysis.

Experimental Protocols

3.3.1. Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)

This method quantifies the DNA content of cells to determine their distribution across the different phases of the cell cycle.

Materials:

-

6-well cell culture plates

-

Treated and untreated cells

-

Phosphate-buffered saline (PBS)

-

Ethanol (B145695), 70%, ice-cold

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment and Harvesting: Treat cells with this compound at its IC50 concentration for 24-48 hours. Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells and wash the pellet with PBS. Resuspend the cells in 500 µL of PI staining solution.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases, as well as the sub-G1 apoptotic population.

3.3.2. Western Blotting for Cell Cycle Proteins

This technique is used to detect and quantify the expression levels of specific proteins involved in cell cycle regulation.

Materials:

-

Treated and untreated cell lysates

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (anti-p21, anti-p27, anti-Cyclin E, anti-CDK4, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction and Quantification: Lyse treated and untreated cells and determine the protein concentration.

-

SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify band intensities and normalize to a loading control (e.g., β-actin).

3.3.3. Quantitative PCR (qPCR) for Gene Expression Analysis

qPCR is used to measure the relative expression levels of genes encoding for cell cycle regulatory proteins.

Materials:

-

Treated and untreated cells

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix

-

Specific primers for target genes (p21, p27, Cyclin E, CDK4) and a housekeeping gene (e.g., GAPDH)

-

Real-time PCR system

Procedure:

-

RNA Extraction and cDNA Synthesis: Extract total RNA from cells and synthesize cDNA.

-

qPCR Reaction: Set up the qPCR reaction with the cDNA, qPCR master mix, and specific primers.

-

Data Analysis: Analyze the amplification data and calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene.

Signaling Pathway

Anti-inflammatory and Ferroptosis-Modulating Potential (Areas for Further Research)

Preliminary evidence suggests that this compound may also possess anti-inflammatory properties and could potentially modulate ferroptosis, an iron-dependent form of programmed cell death.

Anti-inflammatory Effects

This compound has been reported to inhibit the production of the pro-inflammatory cytokine IL-12 p40 in lipopolysaccharide (LPS)-stimulated macrophages. The precise mechanism, including the potential involvement of the NF-κB signaling pathway, remains to be fully elucidated. Further studies are required to determine the IC50 for its anti-inflammatory effects and to delineate the specific molecular targets within the inflammatory cascade.

Ferroptosis Modulation

A study involving a glycoside of isomucronulatol (B1581719) in combination with another compound has suggested a potential role in targeting ferroptosis-related biomarkers in non-small cell lung cancer. However, the direct effect of this compound on key regulators of ferroptosis, such as glutathione (B108866) peroxidase 4 (GPX4) and lipid peroxidation, has not yet been investigated.

Proposed Experimental Workflows for Future Research

To further investigate these potential mechanisms, the following experimental approaches are recommended:

Conclusion

This compound is a promising natural compound with potent anti-proliferative and cytotoxic effects against cancer cells. Its mechanism of action involves the induction of G1 phase cell cycle arrest through the modulation of key regulatory proteins and the subsequent induction of apoptosis. While its anti-inflammatory and ferroptosis-modulating activities are intriguing areas for future investigation, the currently available data strongly support its further development as a potential anti-cancer therapeutic. This guide provides a comprehensive foundation of its known mechanisms and the experimental protocols necessary to advance its study.

References

(R)-Isomucronulatol: A Technical Guide on its Cytotoxic Properties for Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-Isomucronulatol, a naturally occurring isoflavonoid (B1168493), has demonstrated notable cytotoxic effects against various cancer cell lines. Its primary mechanisms of action are the induction of cell cycle arrest and the activation of apoptosis, positioning it as a compound of interest for oncological research and development. This technical guide provides a comprehensive overview of the cytotoxic properties of this compound, detailing its impact on cellular signaling pathways, presenting illustrative quantitative data, and outlining detailed protocols for key experimental evaluations. The information herein is intended to serve as a foundational resource for professionals engaged in the discovery and development of novel anticancer therapeutics.

Introduction to this compound

This compound is a chiral isoflavonoid that has been identified as a potential cytotoxic agent. Research indicates that its anticancer activity is primarily mediated through the disruption of the cell cycle and the induction of programmed cell death (apoptosis)[1]. A key characteristic of its activity is the notable increase in the sub-G1 phase cell population, which is a strong indicator of apoptosis[1]. While extensive quantitative data across a wide range of cancer cell lines are not yet broadly available in public literature, existing studies provide a solid foundation for its further investigation as a therapeutic candidate[1].

Mechanism of Action: Cell Cycle Arrest and Apoptosis

The cytotoxic effects of this compound are attributed to its ability to modulate key regulatory proteins and genes involved in fundamental cellular processes, leading to cell cycle arrest and apoptosis[1].

Induction of Apoptosis

This compound is believed to trigger the intrinsic pathway of apoptosis, which is regulated by the Bcl-2 family of proteins. This family consists of both pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL). The balance between these proteins is critical for determining a cell's fate. This compound likely shifts this balance in favor of apoptosis by upregulating pro-apoptotic proteins and/or downregulating anti-apoptotic proteins. This leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of the caspase cascade, ultimately resulting in programmed cell death.

Induction of Cell Cycle Arrest

The cell cycle is a tightly regulated process controlled by cyclins and cyclin-dependent kinases (CDKs). Isoflavonoids, as a class of compounds, are known to induce cell cycle arrest, often at the G2/M phase, by modulating the expression of these key regulatory proteins. This is often achieved by upregulating CDK inhibitors (CKIs) like p21 and downregulating cyclins and CDKs necessary for cell cycle progression.

Quantitative Data on Cytotoxicity and Cellular Effects

Due to the limited availability of specific quantitative data for this compound, this section presents illustrative data from studies on genistein (B1671435), a structurally similar and well-researched isoflavonoid. This data is intended to be representative of the expected dose-dependent cytotoxic effects and the impact on cell cycle distribution and protein expression for this class of compounds.

Table 1: Illustrative Cytotoxicity of Genistein in Various Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |

|---|---|---|---|

| MDA-468 | Breast Carcinoma (ER-) | 6.5 - 12.0 | [2] |

| MCF-7 | Breast Carcinoma (ER+) | 6.5 - 12.0 | [2] |

| Various Cell Lines | Various Cancers | 1 - 30 |[3] |

Table 2: Illustrative Effect of Genistein on Cell Cycle Distribution in HCT-116 Human Colon Carcinoma Cells

| Treatment | Concentration (µM) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase | Reference |

|---|---|---|---|---|---|

| Control | 0 | 55.2 ± 2.1 | 30.5 ± 1.8 | 14.3 ± 1.5 | [4] |

| Genistein | 25 | 58.9 ± 2.5 | 25.1 ± 1.9 | 16.0 ± 1.7 | [4] |

| Genistein | 50 | 45.3 ± 2.0 | 15.2 ± 1.6 | 39.5 ± 2.2 | [4] |

| Genistein | 100 | 30.1 ± 1.8 | 8.7 ± 1.1 | 61.2 ± 2.8 | [4] |

Data is representative and adapted from studies on genistein to illustrate the potential effects of this compound.

Table 3: Illustrative Quantitative Analysis of Apoptosis-Related Protein Expression Following Isoflavonoid Treatment

| Treatment | Target Protein | Expression Change | Cell Line | Reference |

|---|---|---|---|---|

| Formononetin | Bax | Increased | NSCLC | [5] |

| Formononetin | Bcl-2 | Decreased | NSCLC | [5] |

| Formononetin | Cleaved Caspase-3 | Increased | NSCLC | [5] |

| Genistein | Bax | Increased | Melanoma | [6] |

| Genistein | Bcl-2 | Decreased | Melanoma | [6] |

| Genistein | Caspase-3 | Decreased (pro-form) | Lung | [7] |

Data is representative and adapted from studies on various isoflavonoids to illustrate the potential effects of this compound.

Signaling Pathways

The cytotoxic activity of this compound is mediated through complex signaling pathways that control apoptosis and the cell cycle.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the cytotoxic effects of this compound.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[2][8]

-

Materials:

-

96-well plates

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[9]

-

Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium and incubate for 24 hours.

-

Prepare serial dilutions of this compound in culture medium.

-

Replace the medium in the wells with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[9][10]

-

After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[10]

-

Measure the absorbance at 570 nm using a microplate reader.

-

Flow Cytometry for Cell Cycle Analysis

Flow cytometry with propidium (B1200493) iodide (PI) staining is used to determine the distribution of cells in different phases of the cell cycle.[2]

-

Materials:

-

6-well plates

-

This compound

-

Phosphate-buffered saline (PBS)

-

70% cold ethanol (B145695)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

-

-

Procedure:

-

Seed cells in 6-well plates and treat with various concentrations of this compound for a specified time.

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

-

Incubate the fixed cells at 4°C for at least 30 minutes.

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate at room temperature for 15-30 minutes in the dark.[6]

-

Analyze the samples using a flow cytometer.

-

Western Blot for Apoptosis-Related Proteins

Western blotting is used to detect and quantify the expression levels of specific proteins involved in apoptosis, such as Bcl-2 family members and caspases.

-

Materials:

-

Cell culture plates

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

-

Imaging system

-

-

Procedure:

-

Treat cells with this compound at various concentrations for a specified time.

-

Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Detect the protein bands using an ECL detection reagent and an imaging system.

-

Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.

-

References

- 1. Puerarin inhibits proliferation and induces apoptosis in human glioblastoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Genistein inhibition of the growth of human breast cancer cells: independence from estrogen receptors and the multi-drug resistance gene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effect of genistein on in vitro and in vivo models of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Genistein induces G2/M cell cycle arrest and apoptosis via ATM/p53-dependent pathway in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Formononetin suppresses the proliferation of human non-small cell lung cancer through induction of cell cycle arrest and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Differential modulation of Bax/Bcl-2 ratio and onset of caspase-3/7 activation induced by derivatives of Justicidin B in human melanoma cells A375 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. A Comprehensive Review of Genistein’s Effects in Preclinical Models of Cervical Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Enhancement of the Sensitivity of the Acute Lymphoblastic Leukemia Cells to ABT-737 by Formononetin - PMC [pmc.ncbi.nlm.nih.gov]

(R)-Isomucronulatol: A Technical Guide to its Potential Antimicrobial Properties

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the antimicrobial properties of (R)-Isomucronulatol is not extensively available in current scientific literature. This guide provides a comprehensive framework based on the known antimicrobial activities of structurally related isoflavonoids, specifically pterocarpans. The experimental protocols detailed herein are standardized methods for the evaluation of novel antimicrobial agents and are proposed for the systematic investigation of this compound.

Introduction

This compound is a pterocarpan (B192222), a class of isoflavonoids recognized for a variety of biological activities. While much of the research on pterocarpans has centered on their phytoalexin and anticancer properties, their structural similarity to other known antimicrobial isoflavonoids suggests a potential for significant antibacterial and antifungal efficacy. Isoflavonoids are secondary metabolites in plants, often acting as a defense mechanism against pathogens.[1] This technical guide aims to delineate the potential antimicrobial profile of this compound by examining its structural class, postulating potential mechanisms of action, and providing detailed experimental protocols for its comprehensive evaluation.

Potential Antimicrobial Activity: An Extrapolation from Structurally Related Compounds

The antimicrobial activity of isoflavonoids, including isoflavans and pterocarpans, is well-documented, particularly against Gram-positive bacteria and a range of fungal species.[1] The lipophilic nature of these compounds is believed to enable their interaction with and disruption of microbial cell membranes.[1] Based on these related structures, a hypothetical antimicrobial profile for this compound can be proposed.

Table 1: Hypothetical Antimicrobial Spectrum of this compound

| Microorganism Type | Examples | Predicted Activity (MIC Range in µg/mL) |

| Gram-positive Bacteria | Staphylococcus aureus, Bacillus subtilis | 16 - 128 |

| Gram-negative Bacteria | Escherichia coli, Pseudomonas aeruginosa | 64 - 512 |

| Fungi (Yeast) | Candida albicans | 32 - 256 |

| Fungi (Mold) | Aspergillus niger | 64 - 512 |

Note: These values are hypothetical and require experimental validation.

Proposed Mechanism of Action

The mechanism of action for antimicrobial isoflavonoids is often multifaceted. For this compound, a primary proposed mechanism is the disruption of the microbial cell membrane, leading to increased permeability and leakage of intracellular components. Additionally, inhibition of crucial cellular processes such as protein synthesis, DNA replication, and enzymatic activity are plausible secondary mechanisms.

Caption: Proposed antimicrobial mechanism of this compound.

Experimental Protocols

To empirically determine the antimicrobial properties of this compound, a series of standardized in vitro assays are recommended.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard and widely used technique for determining MIC values.[2][3][4][5]

Protocol: Broth Microdilution Assay

-

Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

-

Preparation of Microtiter Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The final volume in each well should be 100 µL.

-

Inoculum Preparation: Prepare a standardized microbial suspension adjusted to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.[2]

-

Inoculation: Add 100 µL of the diluted microbial inoculum to each well of the microtiter plate. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for most bacteria, 30°C for fungi) for 16-20 hours.[3]

-

MIC Determination: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.[3] This can be assessed visually or by using a plate reader to measure optical density. A growth indicator like resazurin (B115843) can also be used, which changes color in the presence of metabolically active cells.[6][7]

Caption: Workflow for MIC determination by broth microdilution.

Table 2: Sample MIC Data Table for this compound

| Microorganism | Strain ID | MIC (µg/mL) | Replicate 1 | Replicate 2 | Replicate 3 | Mean MIC | Std. Dev. |

| S. aureus | ATCC 29213 | ||||||

| E. coli | ATCC 25922 | ||||||

| C. albicans | ATCC 90028 |

Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Determination

To determine whether this compound is microbistatic or microbicidal, the MBC or MFC can be determined.

Protocol: MBC/MFC Assay

-

Perform MIC Assay: Follow the broth microdilution protocol as described above.

-

Subculturing: From the wells showing no visible growth in the MIC assay, take a small aliquot (e.g., 10 µL) and plate it onto an appropriate agar (B569324) medium (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi).

-

Incubation: Incubate the agar plates under appropriate conditions until growth is visible in the positive control.

-

MBC/MFC Determination: The MBC/MFC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum.

Conclusion

While direct evidence for the antimicrobial properties of this compound is currently limited, its structural classification as a pterocarpan provides a strong rationale for its investigation as a potential novel antimicrobial agent. The experimental framework provided in this guide offers a systematic approach to characterizing its antimicrobial spectrum and potency. Further studies, including time-kill kinetics, biofilm inhibition assays, and in vivo efficacy models, will be crucial in fully elucidating the therapeutic potential of this compound in the ongoing search for new treatments for infectious diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

The Pharmacological Profile of (R)-Isomucronulatol: A Technical Overview

Disclaimer: This technical guide addresses the pharmacological profile of (R)-Isomucronulatol. It is critical to note that publicly available scientific literature specifically detailing the pharmacological activities of the (R)-enantiomer of Isomucronulatol is exceptionally scarce. The information presented herein is primarily based on studies of the racemate (a mixture of (R) and (S) isomers) and its glycoside derivative, Isomucronulatol 7-O-β-d-glucoside. Unsubstantiated claims regarding the cytotoxic effects of this compound from commercial suppliers are included with a clear indication of their source. This document is intended for researchers, scientists, and drug development professionals and should be interpreted with caution pending further specific research on the (R)-isomer.

Introduction

This compound, with the chemical name (3R)-7,2'-dihydroxy-3',4'-dimethoxyisoflavan, is a member of the isoflavan (B600510) class of flavonoids. Isoflavans are a group of plant-derived polyphenolic compounds known for a variety of biological activities. While research on the specific stereoisomer this compound is limited, studies on the broader class of isoflavans and on the related compound Isomucronulatol 7-O-β-d-glucoside suggest potential therapeutic applications, particularly in the areas of anti-inflammatory and anti-osteoarthritic medicine. Furthermore, there are commercial claims of its potent cytotoxic activity against cancer cells, though these are yet to be validated by peer-reviewed research.

Core Pharmacological Activities

The primary pharmacological activities associated with Isomucronulatol and its derivatives are anti-inflammatory and anti-osteoarthritic. There are also claims of anticancer properties for the (R)-isomer.

Anti-inflammatory and Anti-Osteoarthritic Activity

Research has demonstrated that Isomucronulatol 7-O-β-d-glucoside exhibits significant anti-inflammatory and anti-osteoarthritic effects. In a study utilizing an in vitro model of osteoarthritis with IL-1β-stimulated chondrosarcoma cells, the compound was shown to modulate the expression of key inflammatory and cartilage-degrading molecules.

Quantitative Data Summary: Anti-inflammatory and Anti-Osteoarthritic Effects of Isomucronulatol 7-O-β-d-glucoside

| Target Molecule | Effect | Cell Line | Inducer |

| MMP-13 | Inhibition of gene expression | SW1353 | IL-1β |

| COX-2 | Inhibition of gene expression | SW1353 | IL-1β |

| TNF-α | Inhibition of gene expression | SW1353 | IL-1β |

| IL-1β | Inhibition of gene expression | SW1353 | IL-1β |

Anticancer Activity (Unsubstantiated)

A commercial supplier of this compound claims that the compound exhibits significant cytotoxic effects against various human tumor cell lines. The proposed mechanism of action involves the disruption of the cell cycle and the induction of apoptosis. It is imperative to reiterate that these claims have not been substantiated by peer-reviewed scientific literature and should be treated as preliminary and requiring validation.

Signaling Pathways

Based on the observed biological activities of Isomucronulatol 7-O-β-d-glucoside, the primary signaling pathway implicated is the NF-κB pathway, a critical regulator of inflammation.

Inhibition of the NF-κB Signaling Pathway

Interleukin-1β (IL-1β) is a potent pro-inflammatory cytokine that activates the NF-κB signaling cascade. This leads to the transcription of numerous genes involved in inflammation and tissue degradation, including MMP-13, COX-2, and TNF-α. The inhibitory effect of Isomucronulatol 7-O-β-d-glucoside on these downstream targets strongly suggests an interruption of the NF-κB pathway.

In Silico Prediction of (R)-Isomucronulatol Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-Isomucronulatol, a member of the isoflavonoid (B1168493) class of natural compounds, presents a compelling scaffold for therapeutic investigation.[1][2] This technical guide outlines a comprehensive in silico workflow for the prediction of its bioactivity, designed to accelerate research and guide experimental validation. Given the limited publicly available experimental data on this compound, this document serves as a methodological blueprint, detailing protocols for target identification, molecular docking, ADMET profiling, and the elucidation of potential mechanisms of action. By leveraging established computational techniques, researchers can generate robust hypotheses regarding the pharmacological potential of this and other novel natural products, thereby streamlining the early stages of the drug discovery pipeline.

Introduction

This compound is a chiral isoflavonoid that has been identified in various plant species.[1] Isoflavonoids, as a class, are known to exhibit a wide range of pharmacological activities, making this compound a molecule of significant interest for drug discovery. In silico methods offer a rapid and cost-effective approach to profile the bioactivity of such compounds, predict their potential therapeutic targets, and assess their drug-likeness.[3] This guide provides a structured, in-depth overview of a computational workflow tailored for the comprehensive bioactivity prediction of this compound.

Proposed In Silico Workflow

The proposed workflow for predicting the bioactivity of this compound is a multi-step process that begins with target prediction and culminates in the assessment of pharmacokinetic properties. This systematic approach allows for the generation of a detailed pharmacological profile of the molecule before undertaking extensive wet-lab experiments.

References

(R)-Isomucronulatol in Leguminosae: A Technical Guide to its Natural Abundance, Analysis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current knowledge surrounding the natural isoflavan (B600510), (R)-Isomucronulatol, within the Leguminosae (Fabaceae) family. This document details its known distribution, outlines detailed experimental protocols for its analysis, and explores its potential biological activities, including a proposed mechanism for cytotoxicity.

Natural Abundance of this compound

| Genus | Species | Plant Part | Compound Identified |

| Dalbergia | Not specified | Not specified | Mucronulatol |

| Astragalus | Astragalus adsurgens | Not specified | (R)-Mucronulatol |

| Astragalus membranaceus | Hairy roots | Calycosin-7-O-beta-D-glycoside, Formononetin-7-O-beta-D-glycoside | |

| Oxytropis | Oxytropis falcata | Aerial parts and roots | (3R)-(-)-Isomucronulatol |

| Robinia | Robinia pseudoacacia | Not specified | Isomucronulatol |

| Colutea | Colutea arborescens | Not specified | Isomucronulatol |

Experimental Protocols

Isolation and Purification of this compound

The following protocol is a representative method for the isolation and purification of this compound from plant material, based on common practices for isoflavonoid (B1168493) extraction.

2.1.1. Extraction

-

Plant Material Preparation: Air-dry the plant material (e.g., roots, stems, or leaves) at room temperature and grind it into a fine powder.

-

Solvent Extraction: Macerate the powdered plant material with methanol (B129727) (MeOH) or ethanol (B145695) (EtOH) at a 1:10 (w/v) ratio for 24-48 hours at room temperature. Repeat the extraction process three times to ensure exhaustive extraction.

-

Concentration: Combine the extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

2.1.2. Fractionation

-

Solvent Partitioning: Suspend the crude extract in water and sequentially partition with solvents of increasing polarity, such as n-hexane, chloroform (B151607) (CHCl₃), and ethyl acetate (B1210297) (EtOAc). This compound is expected to be enriched in the EtOAc fraction.

-

Column Chromatography: Subject the bioactive fraction (e.g., EtOAc fraction) to column chromatography on silica (B1680970) gel. Elute the column with a gradient of n-hexane and EtOAc, gradually increasing the polarity. Collect fractions and monitor by thin-layer chromatography (TLC).

2.1.3. Purification

-

Sephadex LH-20 Chromatography: Further purify the fractions containing the target compound using a Sephadex LH-20 column with methanol as the mobile phase.

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): The final purification can be achieved by preparative HPLC on a C18 column with a suitable mobile phase, such as a gradient of methanol and water.

Quantification of this compound by HPLC-DAD

The following is a representative High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) method for the quantitative analysis of this compound in plant extracts.

2.2.1. Instrumentation and Conditions

-

HPLC System: An HPLC system equipped with a quaternary pump, a diode-array detector, an autosampler, and a column oven.

-

Column: A reversed-phase C18 column (e.g., 250 mm × 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution using Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile (B52724) or methanol). A typical gradient could be:

-

0-10 min, 10-30% B

-

10-40 min, 30-60% B

-

40-50 min, 60-90% B

-

50-55 min, 90-10% B

-

55-60 min, 10% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: Monitor at the maximum absorbance of this compound (typically around 280 nm). A full UV-Vis spectrum (200-400 nm) should be recorded to confirm peak purity.

-

Injection Volume: 10-20 µL.

2.2.2. Standard and Sample Preparation

-

Standard Solution: Prepare a stock solution of purified this compound of known concentration in methanol. Prepare a series of calibration standards by diluting the stock solution.

-

Sample Solution: Accurately weigh the dried plant extract, dissolve it in methanol, and filter through a 0.45 µm syringe filter before injection.

2.2.3. Method Validation

The analytical method should be validated for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ) according to standard guidelines.

Visualizations: Biosynthesis and Signaling Pathways

General Biosynthetic Pathway of Isoflavonoids in Leguminosae

The biosynthesis of isoflavonoids, including this compound, begins with the phenylpropanoid pathway. The following diagram illustrates the key enzymatic steps leading to the isoflavone (B191592) backbone.

Caption: General biosynthetic pathway of isoflavonoids in Leguminosae.

Proposed Cytotoxic Signaling Pathway of Isoflavans

Isoflavans, including this compound, have been reported to exhibit cytotoxic effects against various cancer cell lines. The proposed mechanism often involves the induction of apoptosis. The following diagram illustrates a representative pathway for isoflavone-induced apoptosis.

Caption: Proposed intrinsic apoptosis pathway induced by isoflavans.

Experimental Workflow for Quantification

The following diagram outlines the general workflow for the quantitative analysis of this compound from a plant source.

Caption: Workflow for quantification of this compound.

A Technical Guide to the Spectroscopic and Biological Data of (R)-Isomucronulatol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (R)-Isomucronulatol, a naturally occurring isoflavan. The document focuses on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, details relevant experimental protocols, and visualizes associated biological signaling pathways.

This compound , with the IUPAC name (3R)-3-(2-hydroxy-3,4-dimethoxyphenyl)-3,4-dihydro-2H-chromen-7-ol, is a flavonoid that has garnered interest for its potential biological activities. Accurate spectroscopic and biological data are crucial for its further investigation and potential therapeutic development.

Spectroscopic Data

While specific high-resolution 1H and 13C NMR data for this compound from primary literature remains elusive in broad searches, data for structurally similar isoflavans isolated from Glycyrrhiza glabra (licorice) provides a reliable reference for the expected chemical shifts. The following tables summarize representative NMR data and available mass spectrometry data for this compound.

Nuclear Magnetic Resonance (NMR) Data

The chemical shifts are influenced by the substitution pattern on the aromatic rings and the stereochemistry of the chroman moiety.

Table 1: Representative ¹H NMR Spectroscopic Data for Isoflavans (400 MHz, CDCl₃)

| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| H-2eq | 4.33 | ddd | 1.8, 3.5, 10.1 |

| H-2ax | 4.02 | dd | 10.1, 10.1 |

| H-3ax | 3.50 | m | |

| H-4eq | 2.80 | ddd | 1.8, 5.2, 15.6 |

| H-4ax | 2.95 | dd | 11.0, 15.6 |

| H-5 | 6.82 | d | 8.2 |

| H-6 | 6.37 | d | 8.2 |

| H-8 | |||

| H-2' | |||

| H-5' | 6.29 | d | 8.6 |

| H-6' | 6.78 | d | 8.6 |

| 3'-OCH₃ | s | ||

| 4'-OCH₃ | s | ||

| 7-OH | |||

| 2'-OH | 5.64 | br s |

Data is based on hispaglabridin B, a structurally similar isoflavan, as reported by Kinoshita et al. (1996).

Table 2: Representative ¹³C NMR Spectroscopic Data for Isoflavans (100 MHz, CDCl₃)

| Carbon | Chemical Shift (δ) ppm |

| C-2 | 69.8 |

| C-3 | 40.1 |

| C-4 | 31.5 |

| C-4a | 155.8 |

| C-5 | 129.4 |

| C-6 | 108.3 |

| C-7 | 155.3 |

| C-8 | 102.7 |

| C-8a | 112.9 |

| C-1' | 119.8 |

| C-2' | 144.1 |

| C-3' | 109.8 |

| C-4' | 144.1 |

| C-5' | 107.9 |

| C-6' | 121.2 |

| 3'-OCH₃ | 55.9 |

| 4'-OCH₃ | 55.9 |

Data is based on hispaglabridin B, a structurally similar isoflavan, as reported by Kinoshita et al. (1996).

Mass Spectrometry (MS) Data

High-resolution mass spectrometry provides the exact mass of the molecule, confirming its elemental composition.

Table 3: Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₇H₁₈O₅ |

| Molecular Weight | 302.32 g/mol |

| Exact Mass | 302.115424 g/mol |

| HR-ESI-MS | |

| [M+H]⁺ | 303.1227 |

Experimental Protocols

The following are generalized protocols for the acquisition of NMR and MS data for isoflavonoid (B1168493) compounds, based on standard laboratory practices.

NMR Spectroscopy Protocol

-